Cinnarizine metabolite C-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

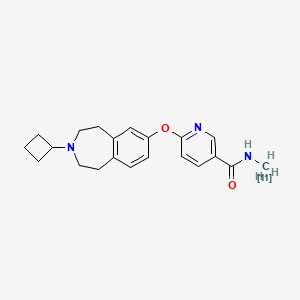

Cinnarizine metabolite C-2 is a derivative of cinnarizine, a well-known antihistaminic drug primarily used for the treatment of vestibular disorders such as vertigo, nausea, and motion sickness . This compound is formed through the metabolic processes involving the parent compound, cinnarizine . This metabolite has garnered interest due to its potential pharmacological activities and its role in the overall efficacy and safety profile of cinnarizine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cinnarizine metabolite C-2 typically involves the metabolic transformation of cinnarizine in the liver. The primary metabolic pathways include hydroxylation and N-desalkylation . These reactions are catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . The hydroxylation of the cinnamyl phenyl ring and the diphenylmethyl group results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound is not commonly practiced as it is primarily a metabolic byproduct. the synthesis of cinnarizine itself involves the reaction of diphenylmethylpiperazine with cinnamyl chloride under controlled conditions . The resulting product undergoes further metabolic transformations in vivo to produce this compound .

化学反応の分析

Types of Reactions

Cinnarizine metabolite C-2 undergoes several types of chemical reactions, including:

Oxidation: Hydroxylation of the cinnamyl phenyl ring and the diphenylmethyl group.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions involving the replacement of functional groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Cytochrome P450 enzymes (CYP2D6 and CYP3A4).

Reaction conditions: Physiological conditions in the liver, including the presence of NADPH and oxygen.

Major Products

The major products formed from these reactions include hydroxylated derivatives of cinnarizine, such as this compound .

科学的研究の応用

Cinnarizine metabolite C-2 has several scientific research applications, including:

Chemistry: Studying the metabolic pathways and transformation of antihistaminic drugs.

Biology: Understanding the role of cytochrome P450 enzymes in drug metabolism.

Medicine: Investigating the pharmacokinetics and pharmacodynamics of cinnarizine and its metabolites.

Industry: Developing improved formulations and delivery systems for cinnarizine.

作用機序

The mechanism of action of cinnarizine metabolite C-2 involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting the contractions of vascular smooth muscle cells through the blockade of L-type and T-type voltage-gated calcium channels . Additionally, this compound has been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors . These interactions contribute to its antihistaminic and vasorelaxant effects .

類似化合物との比較

Similar Compounds

Similar compounds to cinnarizine metabolite C-2 include:

Flunarizine: Another calcium channel blocker used for the treatment of vertigo and migraine.

Betahistine: A histamine analog used for the treatment of Ménière’s disease.

Prochlorperazine: An antiemetic and antipsychotic used for the treatment of nausea and vertigo.

Uniqueness

This compound is unique due to its specific metabolic origin and its dual action as both an antihistaminic and a calcium channel blocker . This combination of properties makes it particularly effective in managing vestibular disorders and related symptoms .

特性

CAS番号 |

185629-15-6 |

|---|---|

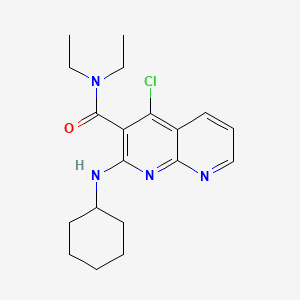

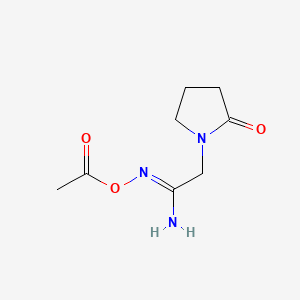

分子式 |

C26H28N2O |

分子量 |

384.5 g/mol |

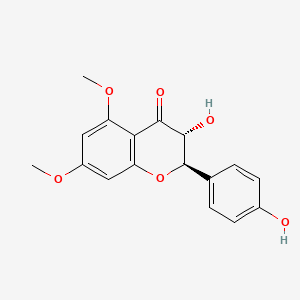

IUPAC名 |

4-[(E)-3-(4-benzhydrylpiperazin-1-yl)prop-1-enyl]phenol |

InChI |

InChI=1S/C26H28N2O/c29-25-15-13-22(14-16-25)8-7-17-27-18-20-28(21-19-27)26(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,26,29H,17-21H2/b8-7+ |

InChIキー |

QFWMZESBHJUDQQ-BQYQJAHWSA-N |

異性体SMILES |

C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

正規SMILES |

C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)